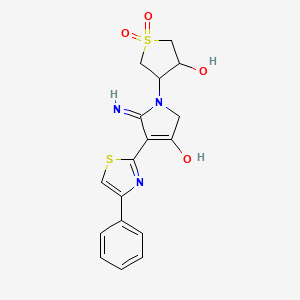
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features two pyrazole rings substituted with bromine, iodine, methyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The introduction of bromine, iodine, and nitro groups can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Coupling of Pyrazole Rings: The two pyrazole rings can be coupled through a carbonyl linkage, often using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium azide, potassium cyanide.
Major Products
Reduction of Nitro Group: Formation of an amino group.
Substitution of Halogens: Formation of azides or nitriles.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity makes it a candidate for drug development. Its ability to interact with biological targets could lead to the discovery of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE
- 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Uniqueness
The uniqueness of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of bromine, iodine, nitro, and methyl groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
属性
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN5O3/c1-5-10(13)7(3)17(14-5)8(19)4-16-6(2)9(12)11(15-16)18(20)21/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTIVNHPMNHXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C(=C(C(=N2)C)I)C)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methoxy-6-[[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]phenol](/img/structure/B6128057.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128058.png)
![Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate](/img/structure/B6128072.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B6128075.png)
![3-amino-N-(2-furylmethyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6128086.png)
![1-(1,3-benzodioxol-4-ylmethyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6128092.png)
![N-(4-chloro-3-nitrophenyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6128102.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6128108.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6128114.png)

![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6128120.png)
![2-methoxy-5-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6128129.png)

![2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6128145.png)
